molecular formula C23H17Cl2N3O2 B15017716 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B15017716
M. Wt: 438.3 g/mol
InChI Key: HJYCWCUIQMZHAS-UVHMKAGCSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a dichlorophenyl group and a naphthyl-substituted acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-(naphthalen-2-yl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(phenyl)amino]acetohydrazide
  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(pyridin-2-YL)amino]acetohydrazide

Comparison: Compared to similar compounds, N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of the naphthyl group, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties. The dichlorophenyl group also contributes to its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-20-9-6-17(12-21(20)25)22-10-8-19(30-22)13-27-28-23(29)14-26-18-7-5-15-3-1-2-4-16(15)11-18/h1-13,26H,14H2,(H,28,29)/b27-13+

InChI Key

HJYCWCUIQMZHAS-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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